Ethyl 3-chloro-2-formylbut-2-enoate
Description
Ethyl 3-chloro-2-formylbut-2-enoate (CAS 31357-78-5) is a chlorinated α,β-unsaturated ester with the molecular formula C₇H₉ClO₃. Its IUPAC name is (Z)-3-chloro-2-formylbut-2-enoic acid ethyl ester, featuring a conjugated enone system with a formyl (-CHO) and chloro (-Cl) substituent at positions 2 and 3, respectively, on the but-2-enoate backbone . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic frameworks such as oxazoloquinolines and imidazole carboxylates . Its electrophilic formyl and chloro groups enable participation in condensation, nucleophilic substitution, and cycloaddition reactions, making it valuable in medicinal and agrochemical research.
Properties
CAS No. |
85103-27-1 |
|---|---|
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.6 g/mol |
IUPAC Name |
ethyl 3-chloro-2-formylbut-2-enoate |
InChI |
InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3 |
InChI Key |
HXIZWZRSIGKIDL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C)Cl)C=O |
Canonical SMILES |
CCOC(=O)C(=C(C)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity Formyl vs. Trifluoromethyl Groups: The formyl group in this compound enhances electrophilicity, favoring condensations (e.g., with amines to form imines) . In contrast, the trifluoromethyl group in Ethyl 3-chloro-4,4,4-trifluoro-2-formylbut-2-enoate increases lipophilicity and metabolic stability, making it suitable for fluorinated drug candidates . Amino vs. Formyl Groups: Amino-substituted analogs (e.g., Ethyl 4-amino-3-chlorobut-2-enoate) exhibit nucleophilic character due to the -NH₂ group, enabling participation in amide bond formation or Mannich reactions , unlike the electrophilic formyl group in the parent compound.
Synthetic Utility this compound is pivotal in cyclization reactions under acidic conditions (e.g., polyphosphoric acid, PPA) to yield fused heterocycles . The trifluoro derivative requires controlled reduction (NaBH₄ at -10°C) to retain stereochemical integrity, highlighting the sensitivity of fluorinated compounds to reaction conditions .
Steric and Electronic Considerations The (Z)-stereochemistry of this compound (confirmed by CAS registry data ) may influence regioselectivity in cycloadditions compared to non-stereospecific analogs. Chlorine at position 3 in the parent compound enhances electrophilicity at the α,β-unsaturated ester, facilitating Michael additions.
Table 2: Comparative Physicochemical Data
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